3-Bromo-2-chloro-6-methylpyridine

Beschreibung

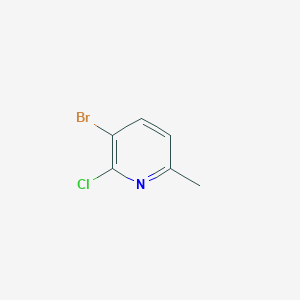

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDQYSIJBRTRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370297 | |

| Record name | 3-bromo-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185017-72-5 | |

| Record name | 3-bromo-2-chloro-6-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Bromo-2-chloro-6-methylpyridine starting from 2-amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 3-Bromo-2-chloro-6-methylpyridine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis starts from the readily available 2-amino-6-methylpyridine and proceeds through a two-step pathway involving a Sandmeyer reaction followed by a regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from 2-amino-6-methylpyridine is achieved in two sequential steps:

-

Step 1: Sandmeyer Reaction. Conversion of the amino group of 2-amino-6-methylpyridine to a chloro group to yield 2-chloro-6-methylpyridine. This is accomplished through diazotization of the primary amine with sodium nitrite in an acidic medium, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) chloride catalyst.

-

Step 2: Electrophilic Bromination. Regioselective bromination of the intermediate, 2-chloro-6-methylpyridine, at the 3-position of the pyridine ring to afford the final product, this compound.

The overall synthetic scheme is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylpyridine via Sandmeyer Reaction

This procedure outlines the conversion of 2-amino-6-methylpyridine to 2-chloro-6-methylpyridine.

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, a solution of 2-amino-6-methylpyridine is prepared in concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine hydrochloride, maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.

-

In a separate flask, a solution or suspension of copper(I) chloride in hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

The reaction mixture is cooled and then neutralized by the slow addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-6-methylpyridine.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Electrophilic Bromination

This protocol describes the regioselective bromination of 2-chloro-6-methylpyridine.

Materials:

-

2-Chloro-6-methylpyridine

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Aluminum Chloride (AlCl₃) (if using Br₂)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (if using NBS)

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using Bromine and Aluminum Chloride):

-

To a stirred solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., dichloromethane or nitrobenzene) at room temperature, anhydrous aluminum chloride is added portion-wise.

-

The mixture is stirred to form a complex.

-

A solution of bromine in the same solvent is then added dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

The reaction is monitored by TLC or GC for the consumption of the starting material.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

The mixture is neutralized with a sodium bicarbonate solution.

-

The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or recrystallization to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | White to off-white solid | 41-44 |

| 2-Chloro-6-methylpyridine | C₆H₆ClN | 127.57 | Colorless to light yellow liquid | N/A |

| This compound | C₆H₅BrClN | 206.47 | Off-white to yellow solid | 48-52 |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Step 1: Sandmeyer Reaction | NaNO₂, HCl, CuCl | Water, HCl | 0-5 (diazotization), RT to 60 | 30-70% |

| Step 2: Bromination | Br₂, AlCl₃ | Dichloromethane | Room Temperature | 60-80% |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2-Amino-6-methylpyridine | 7.30 (t, 1H), 6.40 (d, 1H), 6.25 (d, 1H), 4.45 (br s, 2H), 2.35 (s, 3H) | 158.5, 157.1, 138.2, 111.9, 108.6, 24.3 |

| 2-Chloro-6-methylpyridine | 7.55 (t, 1H), 7.15 (d, 1H), 7.05 (d, 1H), 2.50 (s, 3H) | 158.9, 151.2, 139.1, 123.8, 118.9, 24.6 |

| This compound | 7.65 (d, 1H), 7.10 (d, 1H), 2.55 (s, 3H) | 159.8, 151.0, 142.5, 125.1, 110.2, 24.1 |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis can be visualized as a straightforward, two-step linear process.

Caption: Logical flow of the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. Safety precautions should always be observed when handling the hazardous materials mentioned in this guide.

A Technical Guide to 3-Bromo-2-chloro-6-methylpyridine for Researchers and Drug Development Professionals

An in-depth exploration of the chemical utility and commercial availability of 3-Bromo-2-chloro-6-methylpyridine, a key building block in modern synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile pyridine derivative, including its commercial suppliers, key chemical reactions with detailed experimental protocols, and its relevance in the context of neurological signaling pathways.

Commercial Availability

This compound (CAS No. 185017-72-5) is readily available from a variety of commercial chemical suppliers. This substituted pyridine is offered in various purities, typically 96% or higher, and is supplied in quantities ranging from grams to kilograms to meet the needs of both academic research and industrial drug development. The compound is generally a solid with a melting point in the range of 30-35 °C.

A summary of representative commercial suppliers is provided below:

| Supplier | Purity | Notes |

| Sigma-Aldrich | 96% | - |

| Chem-Impex | ≥ 98% (GC) | Marketed as a key intermediate for pharmaceutical and agrochemical synthesis. |

| TCI America | >97.0% (GC) | Available for purchase through their American and Indian branches. |

| ChemScene | ≥98% | Provides the compound and offers custom synthesis services. |

| Vulcanchem | Not specified | Highlights its role as a dihalogenated pyridine derivative for various applications. |

Synthetic Utility and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its bromine and chlorine substituents. The carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This chemoselectivity allows for sequential and site-selective functionalization of the pyridine ring, making it a powerful tool for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the 3-position, leaving the chloro substituent intact for subsequent transformations.

Experimental Protocol: Synthesis of 2-chloro-6-methyl-3-arylpyridines

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Relevance to Signaling Pathways

Derivatives of this compound have been investigated for their biological activity. For instance, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), which can be synthesized from a related precursor, is a well-known selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). mG[1][2]luR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dy[3][4]sregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases.

[5][6]mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade. The receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PL[7][8]C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DA[7]G, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream targets, including other receptors and ion channels, and can influence gene expression and protein synthesis, ultimately affecting synaptic function.

The availability and versatile reactivity of this compound make it an indispensable tool for medicinal chemists and researchers in drug discovery. Its ability to undergo selective cross-coupling reactions provides a straightforward entry into a diverse range of substituted pyridines, including those with potential therapeutic applications targeting neurological pathways such as the mGluR5 signaling cascade. This guide serves as a foundational resource for harnessing the synthetic potential of this important chemical building block.

References

- 1. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]

- 5. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 8. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-2-chloro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-chloro-6-methylpyridine. Due to the limited availability of directly published spectral data for this specific molecule, this document combines available information from spectral databases with predicted values and established methodologies for analogous compounds. This guide is intended to support research and development activities by providing a detailed reference for the characterization of this compound.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-2-chloro-6-picoline |

| CAS Number | 185017-72-5 |

| Molecular Formula | C₆H₅BrClN[1] |

| Molecular Weight | 206.47 g/mol [1] |

| Chemical Structure |

|

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.8 - 8.0 | Doublet | ~8.0 |

| H-5 | 7.2 - 7.4 | Doublet | ~8.0 |

| CH₃ | 2.5 - 2.7 | Singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 140 - 142 |

| C-5 | 125 - 127 |

| C-6 | 160 - 162 |

| CH₃ | 23 - 25 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectra for this compound are available in spectral databases, indicating the presence of characteristic vibrational modes.[1][2] The data below is a representative compilation of expected absorption bands.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | C-H stretch (aromatic) |

| 2950 - 3000 | Medium | C-H stretch (methyl) |

| 1570 - 1590 | Strong | C=C/C=N ring stretch |

| 1450 - 1470 | Strong | C=C/C=N ring stretch |

| 1100 - 1120 | Medium | C-Cl stretch |

| 800 - 850 | Strong | C-H out-of-plane bend |

| 600 - 650 | Medium | C-Br stretch |

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 205/207/209 | High | [M]⁺ (Molecular ion cluster) |

| 170/172 | Medium | [M-Cl]⁺ |

| 126 | Medium | [M-Br]⁺ |

| 91 | Medium | [M-Br-Cl]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

3.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

FT-IR Spectroscopy

3.2.1. Sample Preparation (ATR) A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

3.2.3. Data Processing The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

3.3.1. Sample Introduction The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is injected.

3.3.2. Data Acquisition

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

3.3.3. Data Analysis The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of the molecular ion cluster is compared with theoretical values for the presence of one bromine and one chlorine atom.

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the information provided herein.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-chloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-chloro-6-methylpyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted pyridine derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights into the structural characterization of this and similar heterocyclic compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects (bromo, chloro, and methyl groups) on the pyridine ring and typical coupling constants observed in pyridine systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.6 - 7.8 | Doublet (d) | ~8.0 - 9.0 (³JH4-H5) | 1H |

| H-5 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 (³JH5-H4) | 1H |

| CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A | 3H |

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on a standard deuterated solvent such as CDCl₃. Actual experimental values may vary.

Interpretation of the Predicted Spectrum

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-4 and H-5, which are coupled to each other.

-

Chemical Shifts: The electron-withdrawing effects of the bromine and chlorine atoms are expected to deshield the aromatic protons, shifting their signals downfield. The H-4 proton, being in closer proximity to the electronegative chlorine and bromine atoms (meta position), is predicted to resonate at a slightly higher chemical shift compared to the H-5 proton. The methyl group at the 6-position is a weakly electron-donating group and its protons are expected to appear in the typical aliphatic region for a methyl group attached to an aromatic ring.

-

Multiplicity and Coupling Constants: The two aromatic protons, H-4 and H-5, are adjacent to each other and will exhibit spin-spin coupling. This will result in both signals appearing as doublets. The coupling constant (³J), representing the interaction through three bonds, is expected to be in the range of 8.0-9.0 Hz, which is typical for ortho-coupled protons on a pyridine ring. The methyl protons at the 6-position do not have any adjacent protons to couple with, and therefore, their signal is predicted to be a singlet.

-

Integration: The relative integration of the signals will correspond to the number of protons giving rise to each signal. Therefore, the signals for H-4 and H-5 will each integrate to one proton, while the methyl signal will integrate to three protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

- The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if there are concerns about differential T₁ relaxation times.

- Number of Scans: 8-16 scans are generally adequate for a sample of this concentration. More scans may be required for dilute samples.

- Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the spin-spin coupling relationship between the protons in this compound.

Caption: Spin-spin coupling in this compound.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Experimental verification of this predicted data is recommended for definitive structural confirmation. The provided protocol and theoretical framework can be readily applied to the analysis of other substituted pyridine derivatives, aiding in their structural elucidation and characterization.

13C NMR analysis of halogenated pyridines

An In-depth Technical Guide to the 13C NMR Analysis of Halogenated Pyridines

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The precise structural characterization of these molecules is paramount for understanding their reactivity, confirming synthetic outcomes, and ensuring quality control. Among the array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of these molecules.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the . It covers the fundamental principles governing their spectral characteristics, presents a compilation of chemical shift data, details a standard experimental protocol, and illustrates the analytical workflow.

Principles: Understanding 13C Chemical Shifts in Halogenated Pyridines

The 13C NMR spectrum provides a distinct signal for each unique carbon environment within a molecule.[3] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. In pyridines, several factors are at play:

-

The Heteroatom Effect: The nitrogen atom in the pyridine ring is more electronegative than carbon, causing a significant deshielding effect (a downfield shift to higher ppm values) on the adjacent α-carbons (C2 and C6).[4] The effect is less pronounced on the β-carbons (C3 and C5) and the γ-carbon (C4).[4]

-

Halogen Electronegativity and Substituent Effects: When a halogen is introduced, it further influences the electronic distribution in the ring. Electronegative halogens like fluorine, chlorine, and bromine withdraw electron density, generally causing a downfield shift for the carbon atom to which they are directly attached (the ipso-carbon).[5] The effect on other carbons in the ring (ortho, meta, para positions relative to the halogen) is more complex and depends on a combination of inductive and resonance effects.

-

The "Heavy Atom Effect": For heavier halogens like bromine and iodine, a shielding (upfield shift) effect can be observed on the directly attached carbon, which runs counter to simple electronegativity predictions.[6][7] This is attributed to the large electron clouds of these atoms.

The wide range of chemical shifts in 13C NMR (up to 200 ppm) ensures that signals rarely overlap, making it easier to distinguish each unique carbon atom compared to 1H NMR.[5][8]

Quantitative Data: 13C NMR Chemical Shifts

The following tables summarize the 13C NMR chemical shift data for pyridine and several mono-halogenated derivatives. It is crucial to note that chemical shifts can be influenced by the solvent used for the analysis.[9][10]

Table 1: 13C Chemical Shifts (δ, ppm) of Pyridine

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C2 / C6 | 150 |

| C3 / C5 | 124 |

| C4 | 136 |

| (Data sourced from Testbook[4] and HMDB[11]) |

Table 2: 13C Chemical Shifts (δ, ppm) of Mono-Fluoropyridines

| Carbon Atom | 2-Fluoropyridine | 4-Fluoropyridine |

| C2 | 163.1 (d) | 141.4 (d) |

| C3 | 109.1 (d) | 110.1 (d) |

| C4 | 140.7 (d) | 166.7 (d) |

| C5 | 123.6 (d) | 110.1 (d) |

| C6 | 147.8 (d) | 141.4 (d) |

| (Note: 'd' indicates a doublet due to C-F coupling. Data sourced from SpectraBase[12][13]) |

Table 3: 13C Chemical Shifts (δ, ppm) of Mono-Chloro and Mono-Bromopyridines

| Carbon Atom | 2-Chloropyridine | 2-Bromopyridine |

| C2 | 152.6 | 142.9 |

| C3 | 124.3 | 128.4 |

| C4 | 139.3 | 139.4 |

| C5 | 122.9 | 123.9 |

| C6 | 149.8 | 150.2 |

| (Data sourced from ChemicalBook[14][15] and SpectraBase[16]) |

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible 13C NMR spectra. The following methodology outlines the key steps for a standard proton-decoupled experiment.

Sample Preparation

-

Amount: Dissolve an appropriate amount of the halogenated pyridine sample (typically 10-50 mg) in a deuterated solvent.

-

Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample and does not have overlapping solvent peaks with the regions of interest.[3] The solvent signal also serves as the lock signal for the spectrometer.[3]

-

Tube: Use a standard 5 mm NMR tube. Ensure the final solution volume is sufficient to cover the detection region of the probe (typically ~0.5-0.7 mL).

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.[5]

Instrument Setup and Calibration

-

Spectrometer: The instructions are based on a standard Fourier Transform (FT) NMR spectrometer (e.g., Bruker 400 MHz).[17]

-

Locking: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field.[3]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.[3]

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.[17]

Data Acquisition

-

Pulse Sequence: Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).[3] This technique, known as broadband decoupling, removes 13C-1H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[5][6]

-

Acquisition Parameters:

-

Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), more scans are needed than for 1H NMR.[1][3]

-

Relaxation Delay (d1): Set a relaxation delay (e.g., 1-2 seconds for qualitative spectra) to allow the carbon nuclei to return to their equilibrium state between pulses.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time) is required.[3][18]

-

Receiver Gain (rga): Adjust the receiver gain automatically to optimize signal detection without overloading the detector.[17]

-

-

Start Acquisition: Initiate the experiment by typing the appropriate command (e.g., zg).[17]

Data Processing

-

Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.[3]

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).[3]

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[3]

-

Referencing: Calibrate the spectrum by setting the chemical shift of the TMS peak to 0 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).[3][9]

-

Peak Picking: Identify and label the chemical shift values of the relevant peaks in the spectrum.

Visualization of the Analytical Workflow

The process from sample to final structure can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines these key stages.

A logical workflow for the .

Conclusion

13C NMR spectroscopy is an indispensable technique in the arsenal of chemists working with halogenated pyridines. By understanding the influence of the nitrogen heteroatom and halogen substituents on carbon chemical shifts, researchers can confidently assign the structure of novel and known compounds. The combination of tabulated reference data and a robust, standardized experimental protocol, as detailed in this guide, enables the acquisition of high-quality spectral data. This, in turn, facilitates accurate structural elucidation, which is fundamental to advancing research and development in the pharmaceutical and chemical industries.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. testbook.com [testbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. Inverse halogen dependence in anion 13C NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 15. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. pubs.acs.org [pubs.acs.org]

introduction to palladium-catalyzed cross-coupling reactions

An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled efficiency and precision.[1][2] These reactions have become indispensable tools in the construction of complex molecular architectures, profoundly impacting fields ranging from materials science to the pharmaceutical industry.[2][3][4] Their significance was formally recognized in 2010 when Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry for their pioneering work in this area.[1][5]

At its core, a cross-coupling reaction joins two different molecular fragments (R and R') with the aid of a metal catalyst, typically involving an organometallic reagent (R-M) and an organic halide (R'-X).[5] The power of palladium catalysis lies in its ability to facilitate these transformations under mild conditions, its tolerance for a wide variety of functional groups, and its capacity to create bonds that were previously challenging to form.[3][6] This has made palladium-catalyzed cross-coupling a cornerstone of medicinal chemistry and a key strategy in the large-scale synthesis of active pharmaceutical ingredients (APIs).[7][8]

The Core Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle that begins with a palladium(0) complex. This cycle efficiently regenerates the active catalyst, allowing for low catalyst loadings, often less than 1 mol%.[1]

-

Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-X) of an organic halide (R¹-X). This step forms a new, square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the typical order being I > Br > OTf > Cl.[1][9]

-

Transmetalation : In this step, an organometallic nucleophile (R²-M) reacts with the Pd(II) intermediate. The R² group is transferred to the palladium center, displacing the halide (X) and forming a new diorganopalladium(II) complex. The specific organometallic reagent (M = B, Zn, Sn, etc.) defines the "named" reaction.[3][10]

-

Reductive Elimination : This is the final, product-forming step. The two organic fragments (R¹ and R²) bonded to the palladium center are coupled, forming a new carbon-carbon bond (R¹-R²). Simultaneously, the palladium is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the catalyst which can then re-enter the cycle.[1][4][5]

References

- 1. fiveable.me [fiveable.me]

- 2. scielo.br [scielo.br]

- 3. nobelprize.org [nobelprize.org]

- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on the Basic Handling and Storage of Halopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the safe handling, storage, and stability assessment of halopyridine compounds. Halopyridines are a critical class of heterocyclic compounds widely utilized as intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. Their inherent reactivity and potential toxicity necessitate stringent adherence to safety and storage protocols to ensure personnel safety, experimental integrity, and the longevity of these valuable chemical assets.

Safety and Handling Precautions

The safe handling of halopyridine compounds is paramount due to their potential health hazards, which can include skin and respiratory irritation, and potential carcinogenicity.[1] Adherence to the following guidelines is mandatory in any laboratory or manufacturing setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Gloves: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, should be worn at all times when handling halopyridines.[1] It is crucial to consult the manufacturer's glove compatibility chart for specific halopyridine compounds.

-

Eye Protection: Safety goggles or a face shield are essential to protect against splashes and vapors.[2]

-

Lab Coat: A fully buttoned lab coat provides a barrier against skin contact.

-

Respiratory Protection: All work with halopyridine compounds should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation of vapors.[1] In situations where a fume hood is not feasible, a respirator with an appropriate organic vapor cartridge may be necessary.

Engineering Controls

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable and potentially toxic vapors.[1][3] Local exhaust ventilation, such as a fume hood, is the preferred method.

-

Ignition Sources: Halopyridines can be flammable. All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[4][5] Use of non-sparking tools and explosion-proof equipment is recommended.[3][4][5]

Spill and Waste Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

-

Spill Containment: Use absorbent materials like sand or vermiculite to contain the spill.[1]

-

Cleanup: The absorbent material should be collected into a sealed, properly labeled container for disposal.

-

Waste Disposal: All halopyridine waste must be collected in compatible, sealed containers and disposed of in accordance with local, state, and federal regulations for hazardous waste.

Storage of Halopyridine Compounds

Proper storage is critical to maintain the stability and purity of halopyridine compounds and to prevent hazardous situations.

General Storage Conditions

Halopyridine compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][6] Containers should be tightly closed to prevent the ingress of moisture and air.[3][5]

Quantitative Storage Parameters

While specific storage conditions can vary depending on the exact halopyridine derivative, the following general guidelines are recommended for pharmaceutical ingredients:

| Parameter | Recommended Range | Rationale |

| Temperature | 15°C to 25°C (59°F to 77°F) | Prevents degradation and minimizes vapor pressure.[7] |

| Relative Humidity | Below 60% | Halopyridines can be hygroscopic; moisture can lead to degradation.[7] |

| Light | Store in amber or opaque containers | Protects from photodegradation. |

Chemical Incompatibility

Halopyridine compounds must be stored separately from incompatible materials to avoid dangerous reactions.

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can cause vigorous reactions, potentially leading to fire or explosion. |

| Strong Acids (e.g., Nitric Acid) | Can lead to exothermic reactions and degradation. |

| Strong Bases | May promote degradation or unwanted reactions. |

A logical workflow for ensuring safe handling and storage is depicted below.

Stability and Degradation

Understanding the stability of halopyridine compounds is crucial for ensuring their quality and for the development of stable pharmaceutical formulations. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing.[1] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.

Typical Stress Conditions for Halopyridines:

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of functional groups, potential dehalogenation. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis, potential nucleophilic substitution of the halogen. |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyridine ring or side chains. |

| Thermal Degradation | 80-100°C for 48-72 hours | General decomposition. |

| Photolytic Degradation | Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) | Photodegradation, potential for radical reactions. |

Signaling Pathway Involvement

Halopyridine moieties are present in numerous drugs that target specific signaling pathways. For instance, certain halopyridine-containing compounds can act as modulators of the GABAA receptor, a key player in inhibitory neurotransmission in the central nervous system.

The following diagram illustrates a simplified signaling pathway of a GABAA receptor and how a halopyridine modulator might influence its activity.

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example Protocol: Stability-Indicating RP-HPLC Method for a Halopyridine Compound

This protocol provides a general framework for developing a stability-indicating reverse-phase HPLC (RP-HPLC) method for a hypothetical halopyridine compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of a halopyridine compound and its degradation products.

Materials and Equipment:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reference standard of the halopyridine compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., hydrochloric acid, phosphoric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

Methodology:

-

Forced Degradation Sample Preparation:

-

Prepare solutions of the halopyridine compound (e.g., 1 mg/mL) in various stress conditions as outlined in the Forced Degradation Studies section.

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

-

-

Chromatographic Conditions Development:

-

Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Determine the wavelength of maximum absorbance of the halopyridine compound using a UV-Vis spectrophotometer or a PDA detector.

-

Injection Volume: Typically 10-20 µL.

-

-

Method Optimization:

-

Inject the stressed samples into the HPLC system.

-

Optimize the mobile phase composition, gradient program, and other chromatographic parameters to achieve good resolution between the parent compound and all degradation products.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

The following diagram illustrates a typical experimental workflow for developing a stability-indicating HPLC method.

By adhering to these comprehensive guidelines for handling, storage, and stability assessment, researchers, scientists, and drug development professionals can ensure the safe and effective use of halopyridine compounds in their critical work.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. rgd.mcw.edu [rgd.mcw.edu]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Heck Reaction Conditions for Substituted Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyridine moiety is a ubiquitous scaffold in numerous drug candidates and approved medicines. Consequently, the efficient functionalization of substituted pyridines via the Heck reaction is of paramount importance.

These application notes provide a comprehensive overview of Heck reaction conditions tailored for various substituted pyridines, including chloro-, bromo-, iodo-, and triflate-substituted pyridines. The information is curated to assist researchers in designing and optimizing their synthetic routes towards novel pyridine-containing compounds.

General Considerations for Heck Reactions of Substituted Pyridines

The success of a Heck reaction involving a substituted pyridine is contingent on a careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common. The choice of catalyst can influence reaction efficiency and catalyst stability.[1]

-

Ligand: Phosphine ligands are frequently used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand is critical, especially for less reactive substrates like chloropyridines. Bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) have proven effective for activating aryl chlorides.[2] Bidentate phosphine ligands can also be employed.[3]

-

Base: A base is required to neutralize the hydrogen halide or triflic acid generated during the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[1] The choice of base can significantly impact the reaction yield.[4][5]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typically used.[6] The solvent can influence the solubility of the reactants and the stability of the catalytic species.[4][5]

-

Leaving Group: The reactivity of the substituted pyridine is highly dependent on the nature of the leaving group, following the general trend: I > Br > OTf > Cl.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical Heck reaction conditions for various substituted pyridines, providing a comparative overview of catalysts, ligands, bases, solvents, temperatures, and reported yields.

Table 1: Heck Reaction of Bromopyridines

| Pyridine Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 85 |

| 2-Bromopyridine | Methyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMA | 120 | 24 | 78 |

| 4-Bromopyridine | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 16 | 92 |

| 2-Amino-5-bromopyridine | Styrene | Pd(II)-complex (0.25) | - | Et₃N (3) | DMF/TBAB | 130 | 1.5 | 90 (thermal), >95 (MW) |

| 3-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 78 |

Table 2: Heck Reaction of Chloropyridines

| Pyridine Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyridine | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 120 | 24 | 85 |

| 3-Chloropyridine | Methyl Acrylate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 75 |

| 4-Chloropyridine | n-Butyl Acrylate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.5) | Dioxane/H₂O | 130 | 36 | 68 |

Table 3: Heck Reaction of Iodopyridines

| Pyridine Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Iodopyridine | Styrene | Pd(OAc)₂ (1) | - | Et₃N (2) | DMF | 80 | 6 | 95 |

| 3-Iodopyridine | Methyl Acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | NMP | 100 | 12 | 88 |

| 4-Iodopyridine | n-Butyl Acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 8 | 93 |

Table 4: Heck Reaction of Pyridyl Triflates

| Pyridine Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pyridin-2-yl triflate | Styrene | Pd(OAc)₂ (2) | dppf (4) | Et₃N (1.5) | DMF | 90 | 12 | 82 |

| Pyridin-3-yl triflate | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Proton Sponge (1.2) | Dioxane | 100 | 16 | 79 |

| Pyridin-4-yl triflate | n-Butyl Acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 10 | 88 |

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of a Bromopyridine with an Alkene

This protocol provides a general method for the coupling of a bromopyridine with an alkene such as styrene or an acrylate.

Materials:

-

Bromopyridine (1.0 equiv)

-

Alkene (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Et₃N, 1.5-3.0 equiv)

-

Anhydrous solvent (e.g., DMF, NMP, or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and phosphine ligand.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the base and the alkene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (typically 6-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: Microwave-Assisted Heck Reaction of a Bromopyridine with Styrene

Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields in shorter reaction times.

Materials:

-

Bromopyridine (1.0 equiv)

-

Styrene (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Tetrabutylammonium bromide (TBAB, 1.0 equiv)

-

K₂CO₃ (2.0 equiv)

-

DMF

Procedure:

-

In a microwave reaction vial, combine the bromopyridine, styrene, Pd(OAc)₂, TBAB, and K₂CO₃.

-

Add DMF as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 to isolate and purify the product.

Mandatory Visualizations

Caption: Generalized workflow for the Heck reaction of substituted pyridines.

Caption: Simplified catalytic cycle of the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis of Biarylpyridines via Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-methylpyridine

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biarylpyridine scaffolds are crucial components in a vast array of pharmaceuticals and functional materials. Their synthesis often relies on robust and versatile cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2] This application note provides a detailed protocol for the synthesis of 3-aryl-2-chloro-6-methylpyridines through the regioselective Suzuki-Miyaura coupling of 3-Bromo-2-chloro-6-methylpyridine with various arylboronic acids.

The presence of two distinct halogen atoms on the pyridine ring—bromine at the 3-position and chlorine at the 2-position—allows for a regioselective coupling. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > OTf >> Cl.[2] This differential reactivity enables the selective substitution at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization. This selective approach provides a strategic advantage in the synthesis of complex, multi-substituted pyridine derivatives, which are of significant interest in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium(0) catalyst. The catalytic cycle is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the this compound to form a palladium(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biarylpyridine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

This section provides a general protocol for the regioselective Suzuki-Miyaura coupling of this compound with arylboronic acids. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

General Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and, if applicable, degassed water via syringe. A typical solvent ratio for a biphasic system is 4:1 to 5:1 (organic solvent:water).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-methylpyridine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[4] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[4] |

Mandatory Visualizations

Reaction Pathway

Caption: Regioselective Suzuki-Miyaura coupling pathway.

Experimental Workflow

Caption: General experimental workflow for biarylpyridine synthesis.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound provides an efficient and reliable method for the synthesis of 3-aryl-2-chloro-6-methylpyridines. The protocols and data presented herein offer a solid foundation for researchers in the fields of organic synthesis and drug development to access these valuable biarylpyridine building blocks. The ability to selectively functionalize the C-Br bond while preserving the C-Cl bond opens up avenues for subsequent chemical transformations, making this a highly valuable synthetic strategy.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and synthetic tractability make it an ideal starting point for the design of potent and selective inhibitors. These application notes provide an overview of the synthesis and evaluation of pyridine-based kinase inhibitors, along with detailed protocols for their preparation and characterization.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyridine-based kinase inhibitors against their respective targets. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.

Table 1: PIM-1 Kinase Inhibitors

| Compound ID | Structure | IC50 (nM) | Cell Line | Reference |

| Compound 1 | Pyridine-Pyrazolopyridine Conjugate | 20.4 | - | [1] |

| Compound 2 | 1,3,4-Oxadiazole-Pyridine Hybrid | 14.3 | MCF-7 | [2] |

| Staurosporine | (Reference Compound) | 16.7 | - | [2] |

Table 2: Rho-Associated Kinase (ROCK) Inhibitors

| Compound ID | Structure | Ki (nM) | PKA Selectivity (fold vs ROCK1) | Reference |

| Compound 37 | 2-Fluoropyridine Derivative | 170 (for ROCK1) | >117 | [3] |

| Compound 41 | 2-Aminopyridine Derivative | - | - | [3] |

Table 3: Vaccinia-Related Kinase 1 (VRK1) Inhibitors

| Compound ID | Structure | IC50 (nM) | KD (nM) | Selectivity Score (S50%) | Reference |

| Compound 26 | Aminopyridine Derivative | 150 | 190 | 0.04 | [4] |

| Compound 5 | (Prototype) | ~300 | - | 0.25 | [4] |

Table 4: Tyrosine Kinase 2 (TYK2) Inhibitors

| Compound ID | Structure | IC50 (nM) vs TYK2 JH2 | Selectivity vs JAK1 JH2 (fold) | Selectivity vs JAK2 JH2 (fold) | Selectivity vs JAK3 JH2 (fold) | Reference |

| BMS-986165 | (Clinical Compound) | - | - | - | - | [5] |

| Novel Acyl Compound | Pyridine-based | Potent | High | High | High | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the process of inhibitor development.

References

Application Notes and Protocols for the Use of 3-Bromo-2-chloro-6-methylpyridine in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-2-chloro-6-methylpyridine as a versatile building block in the synthesis of agrochemicals. This pyridine derivative serves as a key intermediate for the creation of a wide range of pesticides, including fungicides, herbicides, and insecticides.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the pyridine ring, allows for selective and sequential functionalization, making it a valuable tool in the design of complex agrochemical molecules.

The differential reactivity of the halogen atoms is a key feature of this compound. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common cross-coupling reactions, enabling chemists to perform selective modifications at the 3-position of the pyridine ring. This regioselectivity is crucial for the construction of precisely substituted agrochemical candidates.

Key Applications in Agrochemical Synthesis:

-

Fungicides: The pyridine core is a common scaffold in many commercial fungicides. This compound can be elaborated through various chemical transformations to introduce the necessary pharmacophores for antifungal activity.

-

Herbicides: By strategically modifying the pyridine ring of this compound, novel herbicides with specific modes of action can be developed.

-

Insecticides: The synthesis of novel insecticides often involves the incorporation of substituted heterocyclic rings. This compound provides a convenient starting point for the assembly of such molecules.

Featured Application: Synthesis of a Pyridine-Based Fungicide Intermediate

This section details the synthesis of a key intermediate in the development of novel pyridine-based fungicides, starting from this compound. The reaction described is a Suzuki-Miyaura cross-coupling, a powerful and widely used method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid to yield 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine.

Data Presentation

| Compound | Starting Material | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | 12 | 85-95 |

Characterization Data for 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine:

-

Appearance: White to off-white solid

-

¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 7.6 Hz, 1H), 7.05 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.50 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 159.5, 158.0, 148.0, 138.0, 131.0, 130.0, 129.0, 122.0, 114.0, 55.5, 24.0.

-

MS (ESI): m/z 234.1 [M+H]⁺

Visualizations

Logical Workflow for Agrochemical Synthesis

Caption: General workflow for the synthesis of agrochemicals from this compound.

Reaction Pathway for the Synthesis of a Fungicide Intermediate

Caption: Suzuki-Miyaura coupling of this compound.

References

Application Notes: Regioselective Functionalization of the Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, being a prevalent N-heterocycle in numerous FDA-approved drugs.[1][2][3] However, the direct and selective C-H functionalization of the pyridine ring presents a significant synthetic challenge.[1][2] This difficulty arises from its electron-deficient nature, which deactivates it towards electrophilic substitution, and the coordinating ability of the ring nitrogen, which can interfere with metal catalysts.[4][5] Consequently, developing robust and regioselective methods to functionalize the C2, C3, and C4 positions is crucial for accessing novel chemical entities and for the late-stage functionalization of complex molecules.[4][6]

This document provides detailed protocols and application notes for key regioselective C-H functionalization reactions of the pyridine ring, focusing on modern transition-metal-catalyzed approaches.

Key Strategies for Regiocontrol

The inherent reactivity of the pyridine ring generally favors functionalization at the C2 and C4 positions via nucleophilic or radical attack, while electrophilic substitution, though difficult, tends to occur at C3. Modern synthetic strategies leverage catalysts, directing groups, and substrate modifications to override these intrinsic preferences and achieve high regioselectivity at each position.

-

C2-Selective Functionalization: The proximity to the ring nitrogen makes the C2-H bond more acidic and sterically accessible for many metal catalysts.[7] This position is readily functionalized using directing groups that chelate to a metal center and deliver the catalyst to the ortho C-H bond.[8][9]

-

C3-Selective Functionalization: This is often more challenging to achieve directly.[7][10][11] Strategies include using sterically bulky groups at the C2 and C6 positions to block the more reactive sites, or employing specific catalytic systems, such as iridium-catalyzed borylation, that exhibit an intrinsic preference for the C3 position.[12] Photochemical methods involving pyridine N-oxides have also emerged as a powerful tool for C3-hydroxylation.[10][13]

-

C4-Selective Functionalization: As the position most remote from the nitrogen atom, C4 functionalization requires overcoming the reactivity of both the C2 and C3 positions.[14][15] Successful strategies often involve the temporary activation of the pyridine ring, for instance, by forming N-substituted pyridinium salts which can direct nucleophilic attack to the C4 position.[16][17] Other methods include Minisci-type reactions under specific conditions or the use of ring-opened Zincke intermediates.[18][19][20][21]

Caption: Overview of strategies for regioselective pyridine C-H functionalization.

Application Protocols

Protocol 1: Palladium-Catalyzed C2-Selective C-H Arylation

This protocol describes a directing group-assisted, palladium-catalyzed C-H arylation for the selective synthesis of 2-arylpyridines. The amide directing group chelates to the palladium catalyst, facilitating C-H activation exclusively at the C2 position.

Experimental Procedure:

-

To an oven-dried Schlenk tube, add the N-aryl picolinamide substrate (0.10 mmol, 1.0 equiv), K₂CO₃ (0.30 mmol, 3.0 equiv), and Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%).

-

Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add the aryl halide (if solid, at step 1) (0.10 mmol, 1.0 equiv) followed by anhydrous N,N-dimethylacetamide (DMA, 3.1 mL) via syringe.